3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one
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Overview
Description
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs
Preparation Methods
The synthesis of 3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one typically involves the reaction of 2-oxoindole derivatives with amino alcohols. The preparation of oxazolidin-2-ones often utilizes 1,2-aminoalcohols and N-alkoxycarbonyl aminoalcohols as substrates . These substrates can be converted into cyclic carbamates using different reagents and catalysts, such as methanesulfonic acid under reflux conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the indole structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidin-2-ones like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The indole moiety may also interact with various biological pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one can be compared with other oxazolidin-2-one derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring but differ in their substituents, which influence their biological activities and therapeutic potential. The unique combination of the indole and oxazolidinone moieties in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects.
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H9N3O3/c15-10-9(13-14-5-6-17-11(14)16)7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,12,13,15) |
InChI Key |
KQALGADFZWXQGJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C\2/C3=CC=CC=C3NC2=O |
Canonical SMILES |
C1COC(=O)N1N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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